1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine
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Overview
Description
1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the imidazo[1,5-a]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Industrial production methods may involve the use of solvent- and catalyst-free conditions to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases such as tuberculosis.
Material Science: Due to its unique structural properties, the compound is also useful in the development of new materials with specific characteristics.
Biological Research: The compound is used in various biological studies to understand its effects on different biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, the compound may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes or proteins involved in the bacterial metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the bromine atom and the imidazo ring fusion.
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound has an additional ethyl ester group, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C9H6BrF3N2 |
---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
1-bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C9H6BrF3N2/c1-5-2-3-6-7(10)14-8(9(11,12)13)15(6)4-5/h2-4H,1H3 |
InChI Key |
ZNPKWVFSXHTKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(F)(F)F)Br)C=C1 |
Origin of Product |
United States |
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